molecular formula C28H29N3O2S B10960067 3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

Cat. No.: B10960067
M. Wt: 471.6 g/mol
InChI Key: ZGOJUMOKIASGAH-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea is a complex organic compound that features a thiourea functional group. This compound is characterized by its intricate structure, which includes multiple aromatic rings and a pyrrolidinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a diketone under acidic or basic conditions.

    Attachment of Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts acylation or alkylation reactions, using appropriate aromatic compounds and catalysts such as aluminum chloride.

    Introduction of the Thiourea Group: The thiourea group can be introduced by reacting an isothiocyanate with an amine. This step often requires mild conditions to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea is investigated for its potential pharmacological properties. It may exhibit activities such as enzyme inhibition, antimicrobial effects, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicine, the compound could be explored as a lead compound for drug development. Its structural features might allow it to interact with specific proteins or receptors, making it a candidate for therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiourea group can form hydrogen bonds with active sites of enzymes, while the aromatic rings may engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds like N-phenylthiourea or N,N’-diphenylthiourea.

    Pyrrolidinone Derivatives: Compounds such as 1-(2-phenylethyl)pyrrolidin-2-one.

Uniqueness

3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea is unique due to its combination of a thiourea group with a pyrrolidinone core and multiple aromatic rings. This structural complexity provides a diverse range of chemical and biological properties not commonly found in simpler compounds.

Properties

Molecular Formula

C28H29N3O2S

Molecular Weight

471.6 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C28H29N3O2S/c1-19-10-13-23(14-11-19)31-26(32)18-25(27(31)33)30(16-15-22-7-5-4-6-8-22)28(34)29-24-17-20(2)9-12-21(24)3/h4-14,17,25H,15-16,18H2,1-3H3,(H,29,34)

InChI Key

ZGOJUMOKIASGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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